Cas no 864414-59-5 (Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate)

Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with an indazole-derived aminomethyl group. This structure confers versatility in medicinal chemistry and drug discovery, particularly as a potential intermediate for kinase inhibitors or other biologically active molecules. The indazole moiety enhances binding affinity to target proteins, while the ester group offers synthetic flexibility for further derivatization. Its well-defined molecular architecture ensures reproducibility in research applications. The compound is typically characterized by high purity and stability, making it suitable for use in pharmaceutical development and mechanistic studies. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate structure
864414-59-5 structure
Product Name:Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate
CAS No:864414-59-5
MF:C16H15N3O2
MW:281.309203386307
CID:5049909
PubChem ID:30979983
Update Time:2025-06-13

Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
    • methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate
    • Z1631848084
    • Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate
    • Inchi: 1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19)
    • InChI Key: YSRXMDDXUACNIZ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1)CNC1C=CC2C=NNC=2C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 355
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67

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Additional information on Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate

Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate (CAS No. 864414-59-5): A Comprehensive Overview

Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate, identified by its CAS number 864414-59-5, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzoate backbone substituted with an indazolylamine moiety, has garnered attention due to its potential biological activities and structural features that make it a promising candidate for further research and development.

The structure of Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate consists of a benzoic acid derivative where the carboxylic acid group is esterified with a methyl group, and the amine functionality is linked to a benzene ring through an indazole scaffold. This unique arrangement of functional groups suggests multiple interaction possibilities with biological targets, making it a versatile molecule for medicinal chemistry applications.

In recent years, there has been growing interest in indazole derivatives due to their diverse pharmacological properties. Indazoles are known for their role in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the indazolylamine group in Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate enhances its potential as a pharmacophore, enabling interactions with enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The benzoate moiety is commonly found in bioactive molecules and can contribute to the solubility and bioavailability of drugs. Additionally, the amine group provides a site for further chemical modification, allowing researchers to fine-tune the properties of the molecule for specific therapeutic purposes.

Recent studies have highlighted the importance of indazole derivatives in modulating signaling pathways associated with cancer. For instance, research has shown that certain indazole compounds can inhibit kinases and other enzymes involved in tumor growth and progression. Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate, with its structural similarity to these bioactive indazoles, may exhibit similar inhibitory effects, making it a valuable candidate for further investigation.

The compound's potential also extends to its role as an intermediate in synthesizing more complex pharmaceutical agents. The flexibility of its molecular structure allows for modifications that can enhance its binding affinity to biological targets. This adaptability is crucial in drug design, where optimizing interactions between a drug and its target is essential for efficacy.

From a chemical synthesis perspective, Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate presents an interesting challenge due to the complexity of its functional groups. However, advancements in synthetic methodologies have made it more feasible to produce such molecules with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been instrumental in constructing the indazolylamine core.

The pharmacokinetic properties of Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate are also subjects of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its therapeutic potential. Preliminary studies suggest that the benzoate ester may influence these processes, potentially offering insights into how the compound behaves within an organism.

In conclusion, Methyl 4-{(2H-indazol-6-yl)aminomethyl}benzoate (CAS No. 864414-59-5) is a multifaceted compound with significant implications for pharmaceutical research. Its unique structural features and potential biological activities make it a compelling subject for further investigation. As research continues to uncover new applications for indazole derivatives, compounds like this one may play a crucial role in the development of novel therapeutics targeting various diseases.

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